3-Bromomethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone
Overview
Description
3-Bromomethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxalinone family This compound is characterized by the presence of a bromomethyl group at the third position, two methoxy groups at the sixth and seventh positions, and a methyl group at the first position of the quinoxalinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone typically involves the bromination of a precursor compound. One common method is the bromination of 6,7-dimethoxy-1-methylquinoxalin-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis .
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used in substitution reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidizing/reducing agent used. For example, reaction with sodium azide would yield an azido derivative, while reaction with potassium thiolate would yield a thioether derivative .
Scientific Research Applications
3-Bromomethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Material Science: The compound is used in the development of fluorescent materials and polymers due to its unique electronic properties.
Biological Studies: It is employed in biochemical assays and as a probe for studying enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone is largely dependent on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
6,7-Dimethoxy-1-methylquinoxalin-2-one: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-Chloromethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone: Similar structure but with a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and applications.
Uniqueness: 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for a broader range of chemical modifications compared to its analogs .
Properties
IUPAC Name |
3-(bromomethyl)-6,7-dimethoxy-1-methylquinoxalin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c1-15-9-5-11(18-3)10(17-2)4-7(9)14-8(6-13)12(15)16/h4-5H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGGXASHVAMJCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N=C(C1=O)CBr)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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